molecular formula C20H23N3O3 B14960224 2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide

2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide

Katalognummer: B14960224
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: HUPCDJXKCYYRHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, an acetamido group, and a benzamido group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain the desired product in excellent yields .

Industrial Production Methods

Industrial production methods for N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent-free conditions can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE include:

Uniqueness

N-TERT-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C20H23N3O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

2-[(4-acetamidobenzoyl)amino]-N-tert-butylbenzamide

InChI

InChI=1S/C20H23N3O3/c1-13(24)21-15-11-9-14(10-12-15)18(25)22-17-8-6-5-7-16(17)19(26)23-20(2,3)4/h5-12H,1-4H3,(H,21,24)(H,22,25)(H,23,26)

InChI-Schlüssel

HUPCDJXKCYYRHW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.